molecular formula C16H23N3OS B5571471 2-(azepan-1-yl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide

2-(azepan-1-yl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide

Cat. No.: B5571471
M. Wt: 305.4 g/mol
InChI Key: XJAITNAQLKIWLX-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(azepan-1-yl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide is a complex organic compound that features a seven-membered azepane ring and a methylsulfanyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(azepan-1-yl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, secondary amines, and various substituted aromatic compounds .

Scientific Research Applications

2-(azepan-1-yl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-(azepan-1-yl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(azepan-1-yl)ethanamine dihydrochloride
  • 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives

Uniqueness

2-(azepan-1-yl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide is unique due to its specific structural features, such as the combination of the azepane ring and the methylsulfanyl-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(azepan-1-yl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3OS/c1-21-15-8-6-14(7-9-15)12-17-18-16(20)13-19-10-4-2-3-5-11-19/h6-9,12H,2-5,10-11,13H2,1H3,(H,18,20)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAITNAQLKIWLX-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=NNC(=O)CN2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=N/NC(=O)CN2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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